chrysosporin
Description
Historical Discovery and Initial Characterization of Chrysosporium Secondary Metabolites
The investigation into the secondary metabolites produced by Chrysosporium species gained traction with the discovery of novel compounds exhibiting biological activities. One of the early significant findings was the isolation and characterization of chryscandin (B1206411) from Chrysosporium pannorum in 1984 nih.gov. Chryscandin was identified as a new antibiotic, marking a key moment in recognizing the potential of this fungal genus as a source of bioactive molecules nih.gov.
Parallel to the discovery of smaller molecules, extensive research has focused on the enzymatic secondary metabolites of certain Chrysosporium species, most notably Phanerochaete chrysosporium. This white-rot fungus, a basidiomycete, gained prominence for its remarkable ability to degrade lignin (B12514952), a complex polymer found in plant cell walls nih.govfishersci.casigmaaldrich.com. Early studies, some dating back to the 1960s, highlighted the degradative capabilities of P. chrysosporium, paving the way for the characterization of the powerful extracellular enzymes it produces sigmaaldrich.com. Key among these are lignin peroxidase (LiP) and manganese peroxidase (MnP), which are central to its ligninolytic system nih.govfishersci.canih.govfishersci.no. The characterization of these enzymes provided fundamental insights into fungal biodegradation mechanisms.
Classification and Academic Significance within Natural Products Chemistry and Mycology
The genus Chrysosporium is taxonomically placed within the Ascomycota phylum nih.govwikipedia.org. Its academic significance stems from several factors. In natural products chemistry, Chrysosporium species represent a promising source for the discovery of novel compounds with diverse structural skeletons, including alkaloids, polyketides, and lactones nih.govwikipedia.org. These compounds often exhibit various biological activities, such as cytotoxic, antibacterial, antifungal, and enzyme-inhibitory effects, making them candidates for further investigation in drug discovery and development nih.govwikipedia.org.
Within mycology, the study of Chrysosporium metabolites contributes to understanding fungal physiology, ecology, and interactions with other organisms. For instance, some Chrysosporium species are known to be keratinophilic, capable of degrading keratin (B1170402), and are relevant in the context of animal health as potential pathogens, particularly in reptiles sigmaaldrich.comfishersci.no. The enzymes and other metabolites produced by these species play a role in their ability to utilize keratin as a nutrient source.
Furthermore, Phanerochaete chrysosporium's role as a model white-rot fungus for lignin degradation has significant academic importance in mycology and environmental microbiology. Its ligninolytic enzymes are crucial for understanding the global carbon cycle and have considerable potential in biotechnological applications like bioremediation of recalcitrant environmental pollutants and the processing of lignocellulosic biomass nih.govfishersci.casigmaaldrich.comnih.govfishersci.no.
Overview of Research Trajectories in Chrysosporium Studies
Research on Chrysosporium secondary metabolites follows several key trajectories. A major focus involves the isolation and structural elucidation of new bioactive compounds from various Chrysosporium species, with increasing attention on strains isolated from underexplored environments such as marine habitats, which have yielded a significant proportion of new natural products from this genus nih.govwikipedia.org.
Another significant area of research is the detailed study of the enzymatic machinery produced by Phanerochaete chrysosporium. This includes investigating the catalytic mechanisms of lignin peroxidases, manganese peroxidases, and other enzymes involved in the degradation of lignin and various xenobiotic compounds nih.govfishersci.casigmaaldrich.comnih.govfishersci.no. Research also explores the regulation of the production of these enzymes and the genetic basis underlying their synthesis nih.govwikipedia.orgfishersci.canih.gov.
Studies also delve into the potential applications of Chrysosporium metabolites. This includes evaluating the antimicrobial or cytotoxic activities of novel small molecules for pharmaceutical purposes nih.govwikipedia.org. Concurrently, extensive research focuses on utilizing the ligninolytic enzymes of P. chrysosporium for bioremediation efforts, such as the degradation of pollutants like polycyclic aromatic hydrocarbons (PAHs), pesticides, and chlorinated compounds sigmaaldrich.comfishersci.no. Research also explores optimizing the production of these enzymes through various cultivation techniques, including solid-state fermentation. The study of metabolites involved in the degradation of other substrates, such as the metabolism of phenanthrene (B1679779) by P. chrysosporium, also represents an active research area.
Properties
CAS No. |
149175-49-5 |
|---|---|
Molecular Formula |
C9H8BrF3O |
Synonyms |
chrysosporin |
Origin of Product |
United States |
Origin and Biosynthetic Context of Chrysosporin
Identification of the Producing Organism: Chrysosporium pannorum
Chrysosporin is produced by the fungus Chrysosporium pannorum. nih.gov This identification is the foundational step in studying the compound's natural role and the biological machinery responsible for its synthesis.
Mycological Context of Chrysosporium Genus in Secondary Metabolite Production
The genus Chrysosporium, belonging to the family Onygenaceae within the Ascomycota phylum, is recognized for its ability to produce a variety of secondary metabolites. mdpi.comresearchgate.netmarinespecies.org These compounds exhibit diverse structural frameworks, including alkaloids, polyketides, lactones, peptides, terpenoids, and steroids. mdpi.comresearchgate.net The production of secondary metabolites by Chrysosporium species is linked to their environmental adaptability and provides a basis for their potential in drug development due to their unique structures and biological activities. mdpi.comresearchgate.net While the first natural product from the genus, chryscandin (B1206411), was discovered in C. pannorum in 1984, research into secondary metabolites from Chrysosporium dates back further in the context of the genus's initial identification in 1833. mdpi.com Many compounds isolated from Chrysosporium have shown various bioactivities, such as cytotoxic, antibacterial, antifungal, and enzyme-inhibitory effects. mdpi.comresearchgate.net A significant proportion of novel natural products have been isolated from marine-derived Chrysosporium species, highlighting the potential of fungi from these environments. mdpi.comresearchgate.net
Isolation and Cultivation Methodologies for Chrysosporium pannorum in Laboratory Settings
Chrysosporium pannorum can be isolated from various environments, including soil samples from diverse regions, such as Arctic tundra. mdpi.comresearchgate.netnih.goveubios.info Isolation methods often involve techniques suitable for keratinophilic fungi, such as hair baiting techniques for soil samples. eubios.infoijiset.com
Laboratory cultivation of C. pannorum typically involves growth on suitable agar (B569324) media, such as malt (B15192052) agar slants or potato dextrose agar (PDA), oatmeal agar (OMA), Czapek yeast extract agar (CYEA), yeast extract sucrose (B13894) agar (YESA), and malt extract agar (MEA). mdpi.comresearchgate.netnih.goveubios.inforesearchgate.net Cultures are commonly maintained at low temperatures, around 4°C, with regular subculturing to ensure viability. mdpi.comresearchgate.netnih.gov
For bioconversion experiments or secondary metabolite production, liquid basal media are often used, containing components such as glucose, malt extract, peptone, and yeast extract. mdpi.comnih.gov Cultivation is frequently performed in shaking flasks at controlled temperatures, for instance, 20°C, on a rotary shaker. mdpi.comnih.gov Inoculum preparation may involve harvesting spores from agar slants, washing them, and adjusting the spore concentration before introducing them into the liquid medium. mdpi.comnih.gov Large-scale cultivation can utilize conventional fermentation techniques. google.com
Here is a table summarizing some common media components and conditions for C. pannorum cultivation:
| Medium Component | Concentration/Type | Purpose/Context |
| Malt Agar | Slants | Maintenance, Spore Production |
| Potato Dextrose Agar (PDA) | Cultivation, Morphological Study | |
| Oatmeal Agar (OMA) | Cultivation, Morphological Study | |
| Czapek Yeast Extract Agar (CYEA) | Cultivation, Morphological Study | |
| Yeast Extract Sucrose Agar (YESA) | Cultivation, Morphological Study | |
| Malt Extract Agar (MEA) | Cultivation, Morphological Study | |
| Glucose | 1% | Carbon Source |
| Malt Extract | 1% | Nutrient Source |
| Peptone | 0.5% | Nutrient Source |
| Yeast Extract | 0.5% | Nutrient Source |
| Sabouraud Dextrose Agar | Dextrose 40g/L, Peptone 10g/L, Agar 25g/L | Isolation, Maintenance |
| Czapek-Dox Medium | Amended with carbon sources | Enzyme Production (e.g., amylase, cellulase) |
| Yeast-extract - Maltose medium | Protease Production | |
| Yeast- extract - Peptone medium | Lipase Production |
| Cultivation Parameter | Value/Condition | Context |
| Maintenance Temperature | 3-4°C | Storage of cultures |
| Cultivation Temperature | 20-25°C | Growth and Bioconversion |
| Shaking Speed | 150 rpm | Liquid Culture Aeration |
| Incubation Time | Varies (e.g., 2-6 days for growth, longer for biotransformation) | Dependent on experimental goal |
| Inoculum | Spore suspension (e.g., 2 x 10^5 - 2 x 10^6 spores/mL) | Initiation of liquid cultures |
| pH | ~5.0-6.14 | Medium acidity |
Biosynthetic Pathways Elucidation for this compound Production
The elucidation of biosynthetic pathways involves identifying the sequence of enzymatic reactions that convert simple precursors into complex secondary metabolites like this compound. This often requires a combination of genetic, biochemical, and analytical techniques. nih.govsnscourseware.org
Precursor Utilization and Metabolic Flux in this compound Biosynthesis
The biosynthesis of secondary metabolites in microorganisms, including fungi, relies on the availability and utilization of precursors, which are often derived from primary metabolism. mdpi.com These precursors, such as amino acids and acyl coenzyme A (acyl-CoA), are channeled into secondary metabolic pathways during specific growth phases. mdpi.com The efficiency of precursor utilization can limit the production of secondary metabolites. mdpi.com Strategies to improve precursor supply, block competitive pathways, or enhance precursor utilization can optimize antibiotic synthesis. mdpi.com Polyketide compounds, a major class of microbial secondary metabolites, are formed through the sequential condensation of lower carboxylic acids, indicating the importance of these simple units as precursors. mdpi.com While general principles of precursor utilization in fungal secondary metabolism are known, specific details regarding the precise precursors and metabolic flux directed towards this compound biosynthesis require dedicated research. Studies on other fungal metabolites, such as chrysogine produced by Penicillium chrysogenum, have shown that specific precursors like anthranilic acid and alanine (B10760859) are condensed by enzymes like non-ribosomal peptide synthetases (NRPS) to form intermediates. researchgate.netnih.gov
Enzymatic Cascade and Key Enzymes in this compound Formation
Biosynthetic pathways are essentially enzymatic cascades, where a series of enzymes catalyze sequential reactions to build the final product. csic.esnih.govresearchgate.netmdpi.com Elucidating these cascades involves identifying the specific enzymes involved and the order in which they act. Key enzymes in secondary metabolite biosynthesis often include polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), oxidoreductases, transferases, and cyclases, among others. nih.govresearchgate.netrsc.orgdtu.dk The specific enzymatic steps and the key enzymes involved in this compound formation would need to be determined through biochemical studies, potentially involving gene knockout experiments and in vitro enzyme assays, similar to the approaches used for other fungal metabolites. nih.govresearchgate.nettoxinology.no For instance, studies on the biosynthesis of perylenequinones like cercosporin (B1668469) in Cercospora nicotianae have identified NR-PKS enzymes and monooxygenases as crucial catalysts in the pathway. nih.gov
Proposed Intermediates and Biosynthetic Route Hypothesis
Based on the structure of a secondary metabolite and known biosynthetic logic, researchers can propose hypothetical intermediates and a plausible biosynthetic route. This often involves considering the likely precursor building blocks and the types of enzymatic transformations required to assemble the final structure. For polyketide-derived compounds, intermediates might include linear or cyclized polyketide chains undergoing modifications like cyclization, reduction, oxidation, or methylation. mdpi.comrsc.orgdtu.dknih.gov The proposed intermediates and the complete biosynthetic route for this compound would be subject to experimental validation through techniques such as feeding experiments with isotopically labeled precursors and analysis of metabolites accumulating in mutant strains where specific biosynthetic genes have been inactivated. snscourseware.orgtoxinology.nonih.gov Studies on other compounds, such as chrysomycins A and B, have involved feeding experiments with labeled acetates and propionate (B1217596) to propose a biosynthetic scheme involving the condensation and rearrangement of a decaketide intermediate. nih.gov Similarly, research on chrysogine biosynthesis has led to the proposal of a branched pathway with multiple intermediates based on metabolic profiling of gene knockout mutants. researchgate.netnih.gov
Genetic Regulation of this compound Biosynthesis
The genetic regulation of secondary metabolite biosynthesis in microorganisms is a complex process involving the coordinated action of multiple genes, often organized into biosynthetic gene clusters (BGCs). Understanding this regulation is crucial for potentially manipulating production levels or engineering novel compounds.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for this compound
Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes and regulatory proteins involved in the synthesis of a specific secondary metabolite are physically clustered together plos.orgnih.gov. The identification and characterization of these clusters are fundamental steps in understanding the biosynthesis of a compound like this compound. Techniques such as genome sequencing and bioinformatics tools like antiSMASH are commonly used to predict and identify potential BGCs within a microorganism's genome frontiersin.orgresearchgate.net. These clusters typically contain genes for core biosynthetic enzymes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), as well as tailoring enzymes that modify the basic structure, regulatory elements, and transport proteins plos.orgnih.gov. Characterization involves determining the function of the genes within the cluster and elucidating the step-by-step enzymatic reactions that lead to the final product nih.gov. While the specific BGC for this compound was not identified in the provided search results, studies on other microbial metabolites, such as the red pigment cristazarin produced by Cladonia metacorallifera or the antibiotic maklamicin from Micromonospora sp., illustrate the typical approach to identifying and characterizing BGCs for fungal and bacterial secondary metabolites plos.orgnih.gov. These studies often involve transcriptome analysis under inducing conditions to link gene expression to metabolite production and gene disruption experiments to confirm the involvement of specific genes in the pathway plos.orgnih.gov.
Transcriptional and Translational Control Mechanisms of this compound Production
The production of secondary metabolites is tightly regulated at both the transcriptional and translational levels. Transcriptional control involves the regulation of gene expression at the DNA level, determining when and how much mRNA is produced from the genes within the BGC bio-rad.comfrontiersin.org. This is often mediated by transcription factors that bind to specific DNA sequences (promoters and operators) within or near the BGC, either activating or repressing gene expression mdpi.comfrontiersin.org. For example, in the biosynthesis of aflatoxins, specific transcription factors like AflR and AflS play key regulatory roles mdpi.com. Environmental factors and nutritional availability can significantly influence transcriptional regulation of BGCs frontiersin.orgfrontiersin.org.
Translational control regulates the efficiency at which mRNA is translated into protein nih.govfrontiersin.org. This can involve mechanisms that affect the initiation, elongation, or termination of protein synthesis frontiersin.orgfrontiersin.orgucl.ac.uk. Translational control allows for a more rapid response to changing cellular conditions compared to transcriptional regulation frontiersin.orgmdpi.com. While specific translational control mechanisms for this compound biosynthesis were not detailed, general principles of translational regulation in microorganisms involve factors that influence ribosome binding to mRNA, the speed of ribosome movement, and the stability of mRNA molecules frontiersin.orgnih.govfrontiersin.org.
Gene Expression Analysis and Genetic Manipulation Strategies for Biosynthesis Studies
Gene expression analysis techniques are essential for understanding the regulation of this compound biosynthesis. Techniques such as quantitative RT-PCR (qRT-PCR) and transcriptome sequencing (RNA-Seq) can be used to measure the transcript levels of genes within the BGC under different conditions, providing insights into how environmental factors or genetic mutations affect gene expression frontiersin.orgnih.govnih.gov. These methods help to identify which genes are co-expressed and potentially regulated together plos.org.
Genetic manipulation strategies, such as gene knockouts, gene overexpression, or site-directed mutagenesis, are powerful tools for studying the function of individual genes within the BGC and their impact on this compound production nih.govfrontiersin.org. By disrupting or overexpressing specific genes, researchers can determine their necessity for biosynthesis or their role in regulating the pathway nih.govfrontiersin.org. Heterologous expression, where the entire BGC or parts of it are transferred into a different host organism, can also be used to study the pathway in a more controlled environment and potentially increase production nih.gov. These strategies, while not specifically described for this compound in the search results, are standard approaches in the study of microbial secondary metabolite biosynthesis nih.govnih.govfrontiersin.org.
No Evidence of this compound Interaction with HMG-CoA Reductase Found in Scientific Literature
Despite a thorough review of available scientific literature, no evidence was found to support the interaction of the chemical compound this compound with 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase (HMG-CoA reductase), the primary enzyme in the mevalonate (B85504) pathway responsible for cholesterol synthesis.
The requested article, which was to be structured around the molecular mechanisms of this compound's action on HMG-CoA reductase, cannot be generated due to a lack of published research on this specific topic. Extensive searches have not yielded any data on the enzymatic inhibition kinetics, binding dynamics, or the nature of interaction between this compound and HMG-CoA reductase.
Consequently, the outlined sections and subsections, including the impact of this compound on the mevalonate pathway and a comparative analysis with other microbial sterol biosynthesis inhibitors, cannot be addressed. The foundational scientific information required to produce an accurate and informative article on this subject is not present in the public domain.
Therefore, no content can be provided for the following outlined sections:
Molecular Mechanisms of Action of Chrysosporin
Modulation of Cellular Pathways by Chrysosporin
Comparative Analysis with Other Sterol Biosynthesis Inhibitors of Microbial Origin
Without any scientific basis for the premise of the article, any attempt to generate content would be purely speculative and would not meet the required standards of scientific accuracy.
Based on a comprehensive search of scientific literature, there is no identifiable chemical compound with the name "this compound." It is possible that this name is a misspelling of another compound or refers to metabolites produced by the fungal genus Chrysosporium.
The genus Chrysosporium is known to produce a variety of secondary metabolites, some of which exhibit bioactive properties. For instance, a compound named chryscandin (B1206411) has been isolated from Chrysosporium pannorum and has demonstrated antibacterial activity. However, detailed scientific data regarding the molecular mechanism of action and specific in vitro efficacy studies for a compound named "this compound" are not available in published research.
Due to the lack of scientific information specifically pertaining to "this compound," it is not possible to provide an article on its molecular mechanisms of action or in vitro efficacy.
Structure Activity Relationship Sar Studies of Chrysosporin
Identification of Key Structural Moieties for HMG-CoA Reductase Inhibition
There are no research articles or publications that identify specific structural moieties of chrysosporin responsible for the inhibition of HMG-CoA reductase. Studies that are fundamental to SAR analyses, which would involve comparing the inhibitory activity of this compound with that of its analogs or derivatives to pinpoint crucial functional groups or structural motifs, have not been reported in the available literature.
Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)
A search for computational chemistry studies, such as molecular docking simulations or Quantitative Structure-Activity Relationship (QSAR) modeling, applied to this compound and its potential interaction with HMG-CoA reductase yielded no results. These computational methods are often used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein like HMG-CoA reductase, thereby guiding further experimental research. The absence of such studies indicates that this line of inquiry has not been pursued or at least has not been published in the scientific literature.
Analytical Methodologies for Chrysosporin Research
Extraction and Purification Techniques from Microbial Cultures
Chrysosporin is produced by certain microbial species, notably fungi such as Chrysosporium pannorum jst.go.jp. The initial step in studying this compound involves its extraction from the microbial culture medium or biomass. This process aims to separate the target compound from the complex mixture of metabolites and cellular components produced by the microorganism nih.gov.
Extraction typically begins after a suitable incubation period for the microbial culture, allowing for sufficient production of this compound nih.govplos.org. The culture medium or mycelium may be subjected to solvent extraction using organic solvents that can dissolve this compound nih.govplos.org. The choice of solvent depends on the polarity and solubility characteristics of this compound. Common solvents used in the extraction of natural products from microbial cultures include ethyl acetate, methanol, and chloroform (B151607) nih.govplos.org.
Following the initial extraction, purification techniques are employed to isolate this compound from other extracted compounds. These techniques often involve a series of steps to remove impurities and enrich the concentration of this compound. Methods such as liquid-liquid partitioning, solid-phase extraction, and various forms of chromatography are commonly utilized in the purification process nih.govplos.org. The goal is to obtain this compound in a highly pure form for subsequent structural analysis and biological testing.
Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in research. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile or semi-volatile compounds like this compound koreascience.krnih.gov. HPLC allows for the separation of this compound from other components in a mixture based on its interaction with a stationary phase and a mobile phase koreascience.krnih.gov. Different types of HPLC columns (e.g., C18) and mobile phase systems (e.g., methanol-water or acetonitrile-water mixtures, often with acidic modifiers) can be employed to achieve optimal separation koreascience.krnih.gov. Detection is typically performed using UV-Visible detectors, as many organic compounds, including potentially this compound, absorb UV light koreascience.krnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for volatile or semi-volatile compounds that can be vaporized without decomposition nih.govnews-medical.netshimadzu.com. While this compound's volatility would determine the suitability of GC-MS, this method couples the separation power of gas chromatography with the identification capabilities of mass spectrometry news-medical.netshimadzu.com. GC separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass spectral data that can be used to identify compounds by comparing them to spectral libraries or by analyzing fragmentation patterns news-medical.netshimadzu.com. GC-MS is valuable for both qualitative identification and quantitative analysis news-medical.netmdpi.com.
Both HPLC and GC-MS can be used for the quantification of this compound in samples by using calibration curves prepared with known concentrations of a this compound standard koreascience.krnih.gov.
Spectroscopic Techniques for Structural Confirmation and Purity Assessment (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are critical for confirming the chemical structure of isolated this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule outsourcedpharma.comnih.govinformaticsjournals.co.in. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR and ¹³C NMR), researchers can elucidate the complete structure of this compound outsourcedpharma.comnih.govinformaticsjournals.co.in. Two-dimensional NMR techniques can provide additional connectivity information, aiding in the assignment of complex spectra. NMR is also a powerful tool for assessing the purity of a sample, as signals from impurities will be present in the spectrum outsourcedpharma.comnih.gov.
Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern outsourcedpharma.cominformaticsjournals.co.in. This technique involves ionizing the sample and detecting the mass-to-charge ratio of the resulting ions outsourcedpharma.cominformaticsjournals.co.in. High-resolution MS can provide the exact molecular mass, which helps in determining the elemental composition of the compound. Tandem MS (MS/MS) experiments can fragment the parent ion and provide structural information based on the masses of the fragment ions outsourcedpharma.com. Coupled with chromatographic methods (e.g., LC-MS or GC-MS), mass spectrometry is invaluable for both identification and structural confirmation nih.govshimadzu.commdpi.com.
The combination of NMR and MS data provides a comprehensive approach to unequivocally confirm the structure of this compound and ensure its purity for further research outsourcedpharma.comtheanalyticalscientist.com.
Bioassays for Functional Activity Assessment in Research (e.g., Enzyme Activity Assays for HMG-CoA Reductase)
Bioassays are essential research tools to evaluate the functional activity of this compound. Given that this compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, enzyme activity assays for HMG-CoA reductase are a key bioassay used in its research jst.go.jp.
HMG-CoA reductase is a crucial enzyme in the mevalonate (B85504) pathway, responsible for cholesterol biosynthesis abcam.cnsigmaaldrich.commybiosource.com. Assays for HMG-CoA reductase activity typically measure the enzyme's ability to convert HMG-CoA to mevalonate, often coupled with the oxidation of NADPH to NADP⁺ abcam.cnsigmaaldrich.commybiosource.com. The decrease in NADPH concentration can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm abcam.cnsigmaaldrich.commybiosource.com.
In the context of this compound research, HMG-CoA reductase assays are used to determine the inhibitory potential of this compound abcam.cnsigmaaldrich.commybiosource.com. By incubating the enzyme with its substrate (HMG-CoA) and varying concentrations of this compound, the degree of enzyme inhibition can be measured. The results are often expressed as an IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzyme activity eurofinsdiscovery.com. These assays are fundamental for understanding the biochemical mechanism of action of this compound in research settings abcam.cnsigmaaldrich.commybiosource.com. Other bioassays may be employed depending on the hypothesized biological activities of this compound, such as antimicrobial or other enzymatic assays plos.orgresearchgate.netutoronto.ca.
Ecological and Broader Biological Roles of Chrysosporin
Role of Chrysosporin as a Secondary Metabolite in Fungal Ecology
Secondary metabolites produced by fungi play crucial roles in their interactions with the environment and other organisms. In the case of white-rot fungi like Phanerochaete chrysosporium, these compounds, along with extracellular enzymes, are integral to their saprotrophic lifestyle, particularly in the decomposition of lignin (B12514952), a complex polymer found in wood. While the specific role of "this compound" as a secondary metabolite in fungal ecology was not detailed in the search results, P. chrysosporium is known to produce a variety of secondary metabolites that contribute to its ecological success. For instance, veratryl alcohol is a secondary metabolite produced by P. chrysosporium that acts as a mediator for lignin peroxidase, an enzyme crucial for lignin degradation. Cytochrome P450s, also considered secondary metabolites, are involved in the degradation of phenolic compounds by P. chrysosporium.
Inter-species Interactions and Chemical Defense Mechanisms
Fungi engage in complex interactions with other microorganisms, including bacteria and other fungi, within their ecological niches. Secondary metabolites often mediate these interactions, acting as chemical defense mechanisms or signaling molecules. Phanerochaete chrysosporium has been shown to interact with bacterial communities in decaying wood and soil, influencing their composition and functional diversity. Studies indicate that P. chrysosporium can alter soil bacterial community composition. Furthermore, P. chrysosporium exhibits antagonistic activity against other fungi, such as the wheat crown rot pathogen Fusarium pseudograminearum. This antagonism can involve mycoparasitism, where the fungus directly attacks the pathogen, and the production of antifungal compounds, including volatile organic compounds and fermentation products. While these defense mechanisms are linked to the production of secondary metabolites, the specific involvement of "this compound" in these inter-species interactions and chemical defense mechanisms is not explicitly described in the search results.
Competitive Advantages in Microbial Niches
The ability to produce secondary metabolites that deter competitors or facilitate nutrient acquisition can provide fungi with a competitive advantage in microbial niches. Phanerochaete chrysosporium, as a primary decomposer of lignin, occupies a significant niche in environments rich in woody biomass. Its enzymatic system, supported by secondary metabolites, allows it to break down complex substrates that are inaccessible to many other microorganisms. The fungus's ability to modify its environment, for example, by altering pH or producing siderophores to mobilize iron, also contributes to its competitive success. Siderophore production by bacteria in the mycosphere of P. chrysosporium has been observed, suggesting complex interactions related to nutrient competition. The antagonistic activities of P. chrysosporium against competing fungi also contribute to its dominance in certain niches. However, the specific role of "this compound" in providing competitive advantages within these microbial communities was not identified in the search results.
Potential Environmental Implications of this compound Production
The production of secondary metabolites by fungi like Phanerochaete chrysosporium can have significant environmental implications, particularly in soil ecosystems and in processes like bioremediation.
Interaction with Soil Microflora and Ecosystems
Fungi are integral components of soil ecosystems, influencing nutrient cycling and interacting with diverse soil microflora. Phanerochaete chrysosporium is known to grow in soil and interact with soil bacterial communities, altering their composition. The growth of P. chrysosporium in soil can be influenced by factors such as nitrogen content and water potential. The fungus's ability to degrade complex organic matter contributes to nutrient cycling in soil. While P. chrysosporium and its general secondary metabolites undoubtedly interact with soil microflora and influence ecosystem processes, specific information regarding the interactions of "this compound" with soil microorganisms or its broader impact on soil ecosystems was not found in the search results.
Advanced Research Perspectives and Methodological Innovations
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Chrysosporin Research
The application of 'omics' technologies, including genomics, proteomics, and metabolomics, provides a comprehensive view of the biological systems involved in this compound production and its interactions. These approaches allow for the large-scale analysis of genes, proteins, and metabolites, respectively, offering insights into the complex pathways and regulatory networks associated with this compound.
Genomics can be employed to sequence and analyze the genome of the organism producing this compound, potentially identifying the gene clusters responsible for its biosynthesis. This involves identifying putative biosynthetic genes, such as polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs), which are often involved in the production of complex natural products like this compound. Studies on the biosynthesis of other natural products, such as coronafacic acid and cispentacin, have utilized bioinformatics and gene deletion/heterologous expression to identify type II PKS-like enzymes and biosynthetic gene clusters. nih.gov
Proteomics focuses on the entire set of proteins expressed by an organism. By analyzing the proteome under different conditions, researchers can identify enzymes and other proteins involved in the this compound biosynthetic pathway, regulation, and transport. Quantitative proteomics methods, such as TMT (tandem mass tag) quantitative proteomics, have been used in studies investigating changes in proteins in biological samples, which could be adapted for this compound research to understand protein dynamics during production. researchgate.net
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. This can help in identifying intermediates and shunt products in the this compound biosynthetic pathway, as well as understanding the metabolic state of the producing organism. Non-targeted metabolomics methods, like LC-MS/MS (liquid chromatography-tandem mass spectrometry), are powerful tools for systematically studying differences in metabolites. researchgate.net Integrated metabolomic and proteomic data can identify specific metabolic changes and biological relationships. nih.gov The integration of genomics, proteomics, and metabolomics offers a powerful systems-level approach to unraveling the intricacies of this compound biosynthesis and its biological roles. mdpi.comresearchgate.net
Synthetic Biology and Metabolic Engineering for Optimized Production or Diversification
Synthetic biology and metabolic engineering are increasingly vital for optimizing the production of natural products like this compound and creating novel analogs. Metabolic engineering aims to modify cellular processes to enhance the production rate of a desired compound. frontiersin.orgnih.gov Synthetic biology provides the tools and design principles to construct novel genetic components, devices, and circuits, which can be applied to engineer microorganisms for improved biosynthesis. frontiersin.orgnih.gov
The integration of synthetic biology and metabolic engineering allows for the design and construction of optimized biosynthetic pathways in suitable host organisms, often referred to as microbial cell factories. openaccessjournals.commdpi.comnih.gov This can involve introducing entire biosynthetic pathways or modifying existing ones. kuk.ac.in Computational methods are used to design de novo metabolic pathways by connecting reactions from databases and even incorporating potential hypothetical reactions to expand the search space for optimal routes. mdpi.com
Strategies in this area include the rational design and assembly of biosynthetic gene clusters, the optimization of enzyme expression levels, and the manipulation of metabolic fluxes to channel precursors towards this compound production. frontiersin.org For example, engineering the shikimate pathway, a common source of precursors for aromatic compounds, could be relevant if this compound's biosynthesis involves such intermediates. wikipedia.org Overcoming challenges like feedback inhibition of biosynthetic enzymes is also addressed through metabolic engineering, potentially by using enzyme variants less sensitive to inhibition. researchgate.net
Chemo-enzymatic and Total Synthesis Approaches for Research Materials
Access to sufficient quantities of this compound and its structural analogs is crucial for detailed research into its biological activities and mechanisms. Both total synthesis and chemo-enzymatic approaches play significant roles in providing these materials.
Total synthesis involves the complete chemical synthesis of this compound from simpler precursors. While often challenging for complex natural products, total synthesis provides access to the target molecule and allows for the creation of designed structural variants that may not be accessible through biological production. Biomimetic total synthesis has been used to confirm proposed biosynthetic pathways for other polyketides. nih.gov
Chemo-enzymatic synthesis combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions. This approach can be particularly advantageous for complex molecules with multiple chiral centers, where enzymes can catalyze highly selective steps that are difficult to achieve chemically. beilstein-journals.orgnih.gov Chemo-enzymatic total syntheses have been reported for other natural products, demonstrating the integration of enzymatic transformations, such as oxidative dearomatization and stereoselective cyclization reactions, into synthetic routes. beilstein-journals.orgnih.govnih.govresearchgate.net These methods can involve regio- and stereoselective late-stage functionalization, the in situ generation of reactive intermediates, or the construction of complex cyclic scaffolds. beilstein-journals.orgnih.gov The development of such convergent routes, potentially involving key enzymatic steps, could be applied to the synthesis of this compound and its derivatives. nih.govresearchgate.net
Development of Novel Assays and High-Throughput Screening Methods for Mechanistic Studies
Understanding the mechanism of action of this compound requires robust and efficient assay systems. The development of novel assays and the implementation of high-throughput screening (HTS) methods are essential for identifying molecular targets, deciphering biological pathways affected by this compound, and screening libraries of compounds for synergistic or antagonistic effects.
HTS allows for the rapid evaluation of large numbers of compounds or biological samples against specific targets or phenotypic readouts. nih.govjapsonline.comresearchgate.netpreprints.org This is particularly valuable for identifying potential molecular targets of this compound or screening for modulators of its activity. HTS assays can be biochemical, utilizing purified target proteins, or cell-based, assessing effects in a more complex biological context. preprints.orgmdpi.com Biochemical assays measure the binding of ligands or inhibition of enzymatic activity, while cell-based assays evaluate phenotypic changes. mdpi.com
The development of novel assays tailored to specific hypotheses about this compound's mechanism is crucial. This might involve reporter gene assays to monitor the activation or repression of specific pathways, or phenotypic assays to assess its effects on cellular processes such as proliferation, differentiation, or signaling. Miniaturization and automation are key aspects of HTS, enabling the screening of thousands to millions of samples efficiently. nih.govjapsonline.comresearchgate.netpreprints.org Various detection techniques, including fluorescence-based methods, are employed in HTS. japsonline.com The integration of HTS with other technologies, such as genomics and combinatorial chemistry, enhances the drug discovery process. nih.govpreprints.org
Q & A
Q. How can P-E/I-C-O frameworks structure research questions on this compound's therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
